![molecular formula C12H12 B7799006 1-Ethylnaphthalene CAS No. 27138-19-8](/img/structure/B7799006.png)
1-Ethylnaphthalene
Overview
Description
1-Ethylnaphthalene is a useful research compound. Its molecular formula is C12H12 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pyrolysis in Fuel Combustion : 1-Ethylnaphthalene's pyrolysis has been studied in relation to soot and polycyclic aromatic hydrocarbons (PAHs) formation in fuel combustion. The reactivity of 1-Ethylnaphthalene was found to be higher than that of methylnaphthalenes, with products such as 1-vinylnaphthalene and acenaphthalene being identified (Yang, Lu, & Chai, 2009).
Triplet Energy Transfer in Polymers : In a study of poly(1-vinylnaphthalene), it was found that 1-Ethylnaphthalene does not exhibit delayed fluorescence, unlike the polymer, suggesting differences in triplet energy transfer capabilities between the compound and its polymerized form (Cozzens & Fox, 1969).
Rotational Dynamics in Solutions : The rotational dynamics of 2-ethylnaphthalene have been analyzed using transient grating optical Kerr effect techniques, highlighting its application in understanding the relaxation dynamics of local structures in liquids (Greenfield et al., 1994).
Oxidation Processes : 1-Ethylnaphthalene's oxidation with hydrogen peroxide has been studied in the presence of transition metal mono-substituted Keggin-type polyoxometalates. This research provides insights into environmentally friendly oxidation processes of aromatic hydrocarbons (Estrada et al., 2011).
Gas Uptake Studies : Research on the uptake of organic gas phase species by 1-methylnaphthalene offers insights into the behavior of aromatic hydrocarbons in tropospheric aerosols, an area relevant to environmental chemistry (Zhang et al., 2002).
Energy Transfer in Concentrated Solutions : The study of energy transfer from 2-ethylnaphthalene to 9,10-diphenylanthracene in various concentrations helps in understanding the photophysical behavior of these compounds (Ferreira, 1988).
Fluorescent Tracer in Engine Applications : 1-Methylnaphthalene has been used as a fluorescent tracer in internal combustion engine applications, demonstrating its utility in studying mixture formation and temperature distributions (Fendt et al., 2020).
Mechanism of Action
Target of Action
1-Ethylnaphthalene is a chemical compound with the formula C12H12 It’s known that ethynyl-substituted aromatic hydrocarbons, which include 1-ethylnaphthalene, have been examined as potential mechanism-based inactivators of monooxygenase .
Mode of Action
It’s known that ethynyl-substituted aromatic hydrocarbons can act as reducing agents . They can participate in various chemical reactions, potentially influencing the activity of certain enzymes such as monooxygenases .
Biochemical Pathways
Given its potential role as a reducing agent , it may be involved in redox reactions and could influence various metabolic pathways.
Pharmacokinetics
Its molecular weight of156.2237 might influence its absorption and distribution within the body
Result of Action
As a potential reducing agent , it could influence the redox state of cells and potentially affect various cellular processes.
Action Environment
The action, efficacy, and stability of 1-Ethylnaphthalene can be influenced by various environmental factors. For instance, the temperature and pressure can affect the vapor pressure of the compound . Additionally, the presence of other chemical substances in the environment might influence its reactivity .
properties
IUPAC Name |
1-ethylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXIYERNXPIYFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870852 | |
Record name | 1-Ethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylnaphthalene | |
CAS RN |
1127-76-0, 27138-19-8 | |
Record name | 1-Ethylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1127-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027138198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-ETHYLNAPHTHALENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59390 | |
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Record name | 1-Ethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-ETHYLNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1MIE8TZ19 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-Ethylnaphthalene?
A1: 1-Ethylnaphthalene has the molecular formula C12H12 and a molecular weight of 156.23 g/mol. []
Q2: How is 1-Ethylnaphthalene typically synthesized?
A2: 1-Ethylnaphthalene can be synthesized through various methods, including the reaction of 1-bromonaphthalene with ethylmagnesium bromide in the presence of a catalyst. []
Q3: What spectroscopic techniques are useful for characterizing 1-Ethylnaphthalene?
A3: Several spectroscopic techniques can be used to characterize 1-Ethylnaphthalene, including nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and UV absorption spectroscopy. [, , , ]
Q4: How does the partition coefficient of 1-Ethylnaphthalene in water change with temperature?
A4: The partition coefficient of 1-Ethylnaphthalene in water decreases with increasing temperature. This means it becomes more volatile and partitions more readily into the air at higher temperatures. []
Q5: What is the significance of 1-Ethylnaphthalene's solubility in water in the context of oil spills?
A5: 1-Ethylnaphthalene exhibits relatively high water solubility compared to other aromatic hydrocarbons. This is significant in oil spills because it allows the compound to dissolve in the ocean, posing a potential threat to marine life due to its toxic properties. []
Q6: Does 1-Ethylnaphthalene form inclusion complexes with β-cyclodextrin?
A6: Yes, 1-Ethylnaphthalene forms inclusion complexes with β-cyclodextrin in aqueous solutions, though the formation of excimers within the β-cyclodextrin cavities appears to be hindered due to steric effects from the ethyl substituent. []
Q7: How does the position of the ethyl group on the naphthalene ring affect the formation of inclusion complexes with cyclodextrins?
A7: Studies have shown that alkylnaphthalenes with substituents at the 1-position, like 1-ethylnaphthalene, tend to form both 1:1 and 1:2 complexes with carboxymethyl-β-cyclodextrin (CM-β-CD), while those with substituents at the 2-position usually form only 1:1 complexes. This suggests that the position of the alkyl group significantly influences the binding stoichiometry with cyclodextrins. []
Q8: What are the primary products of 1-Ethylnaphthalene electro-oxidation?
A8: Electro-oxidation of 1-Ethylnaphthalene primarily leads to the oxidation of the ethyl group, distinguishing it from the electro-oxidation of 2-Ethylnaphthalene, which yields isomeric ethyl-1,4-naphthoquinones. []
Q9: How does the presence of coal affect the catalytic activity of molybdenum disulfide on 1-Ethylnaphthalene?
A9: Studies using 1-Ethylnaphthalene as a probe molecule have revealed that coal significantly impacts the catalytic activity of molybdenum disulfide. The presence of coal nearly eliminates the acid-catalyzed rearrangement of 1-Ethylnaphthalene and substantially reduces its hydrogenation, primarily due to catalyst poisoning and competitive inhibition. [, ]
Q10: What is the mechanism of hydrodealkylation of 1-Ethylnaphthalene?
A10: While specific details require referencing specialized literature, hydrodealkylation of 1-Ethylnaphthalene generally involves the cleavage of the C-C bond connecting the ethyl group to the naphthalene ring, ultimately yielding naphthalene and ethane. []
Q11: How can computational chemistry be used to study 1-Ethylnaphthalene?
A12: Computational methods like density functional theory (DFT) can be used to model the structure, vibrational frequencies, and electronic properties of 1-Ethylnaphthalene. [] These methods can also provide insights into its interactions with other molecules and surfaces, which can be valuable for understanding its behavior in various environments.
Q12: Can QSAR models be developed for 1-Ethylnaphthalene derivatives?
A13: Yes, QSAR models can be developed for 1-Ethylnaphthalene derivatives to study the relationship between their structure and physicochemical properties, such as solubility, partition coefficient, and binding affinity to target molecules. [] These models can help predict the properties of new derivatives and guide the design of compounds with desired characteristics.
Q13: What is the environmental impact of 1-Ethylnaphthalene?
A14: 1-Ethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) and is considered a potential environmental pollutant. It can be released into the environment through various anthropogenic activities, including oil spills and incomplete combustion of fossil fuels. 1-Ethylnaphthalene's relatively high water solubility allows it to persist in aquatic environments, where it can bioaccumulate in organisms and potentially disrupt ecosystems. [, ]
Q14: How is 1-Ethylnaphthalene degraded in the environment?
A15: 1-Ethylnaphthalene can be degraded through various mechanisms, including biodegradation by microorganisms, photodegradation by sunlight, and chemical oxidation. [] Biodegradation is considered the primary route of 1-Ethylnaphthalene degradation in the environment.
Q15: Are there any known bacterial species capable of degrading 1-Ethylnaphthalene?
A16: Yes, the bacterium Sphingobium barthaii Kk22 has been shown to grow on 1-Ethylnaphthalene as a sole carbon source, exhibiting diverse oxidative metabolic pathways for the compound's degradation. []
Q16: What analytical methods are used to detect and quantify 1-Ethylnaphthalene?
A17: Several analytical techniques are employed for 1-Ethylnaphthalene detection and quantification, including gas chromatography coupled with mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC) with UV detection, and solid-phase microextraction (SPME) followed by GC-MS analysis. [, , ]
Q17: What are the advantages of using HPLC for the analysis of 1-Ethylnaphthalene?
A18: HPLC, particularly when coupled with UV detection, offers a sensitive and selective method for 1-Ethylnaphthalene analysis. This technique allows for the separation and quantification of 1-Ethylnaphthalene in complex mixtures, such as environmental samples and biological matrices. []
Q18: How is solid-phase microextraction (SPME) used to determine the concentration of 1-Ethylnaphthalene in a sample?
A19: SPME employs a fiber coated with a stationary phase that extracts analytes from the sample matrix. The fiber is then transferred to a GC-MS system for desorption and analysis. By using a known amount of an internal standard, such as another alkylnaphthalene, the concentration of 1-Ethylnaphthalene in the original sample can be determined. This method is particularly useful for volatile compounds like 1-Ethylnaphthalene. []
Q19: What is known about the toxicity of 1-Ethylnaphthalene to marine life?
A20: 1-Ethylnaphthalene, even at low concentrations (parts per million), can have detrimental effects on marine organisms, particularly crustaceans like grass shrimp (Palaemonetes pugio). Studies have shown that exposure to 1-Ethylnaphthalene can lead to reduced survival rates in these organisms. []
Q20: What factors influence the toxicity of 1-Ethylnaphthalene to marine organisms?
A21: Both the concentration of 1-Ethylnaphthalene and the duration of exposure significantly impact its toxicity to marine organisms. Higher concentrations and longer exposure times generally lead to increased mortality. []
Q21: How is the metabolism of 1-Ethylnaphthalene studied in mammals?
A22: Research on the metabolism of 1-Ethylnaphthalene in mammals, such as Wistar albino rats, often involves administering the compound and then analyzing urine and fecal samples to identify metabolites. This helps understand the metabolic pathways involved in the breakdown and elimination of 1-Ethylnaphthalene in these animals. []
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